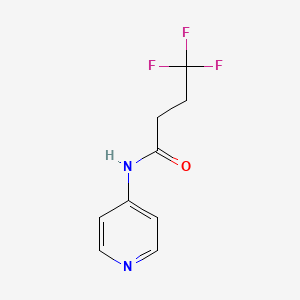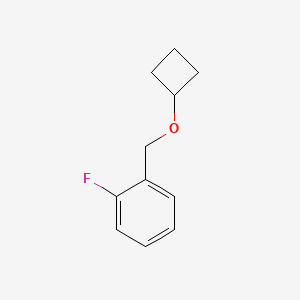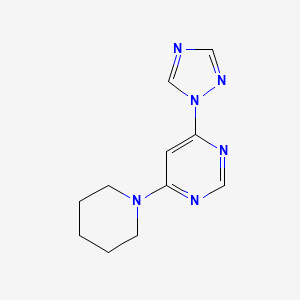
4,4,4-trifluoro-N-(pyridin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-N-(pyridin-4-yl)butanamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, materials science, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(pyridin-4-yl)butanamide typically involves the reaction of 4-pyridinecarboxylic acid with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems also reduces the risk of contamination and enhances the reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(pyridin-4-yl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .
Scientific Research Applications
4,4,4-Trifluoro-N-(pyridin-4-yl)butanamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedionate
- 4-(pyridin-4-yl)phenol
- 4-aminopyridine
Uniqueness
Compared to similar compounds, 4,4,4-trifluoro-N-(pyridin-4-yl)butanamide offers unique advantages due to its specific structural features. The presence of both the trifluoromethyl group and the pyridine ring enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)4-1-8(15)14-7-2-5-13-6-3-7/h2-3,5-6H,1,4H2,(H,13,14,15) |
InChI Key |
ZZBBPZYXFQOENP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12231207.png)
![1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12231215.png)
![2-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12231229.png)
![3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12231233.png)
![4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12231234.png)

![1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B12231249.png)

![1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12231259.png)
![8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12231297.png)
![2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B12231305.png)


![4,4,4-trifluoro-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B12231321.png)
